molecular formula C11H13Br B12523032 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene CAS No. 652977-98-5

2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12523032
CAS No.: 652977-98-5
M. Wt: 225.12 g/mol
InChI Key: XVVOBIGAEJAWLL-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Br It is a derivative of tetrahydronaphthalene, where a bromine atom and a methyl group are substituted at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 3-methyl-1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 3-Methyl-1,2,3,4-tetrahydronaphthalene derivatives with different functional groups.

    Oxidation: 3-Methyl-1,2,3,4-tetrahydronaphthalenone or 3-methyl-1,2,3,4-tetrahydronaphthalene carboxylic acid.

    Reduction: 3-Methyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

    2-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group at the 3 position.

    3-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the bromine atom at the 2 position.

    1,2,3,4-Tetrahydronaphthalene: The parent compound without any substitutions.

Properties

CAS No.

652977-98-5

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

2-bromo-3-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-5,8,11H,6-7H2,1H3

InChI Key

XVVOBIGAEJAWLL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2CC1Br

Origin of Product

United States

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